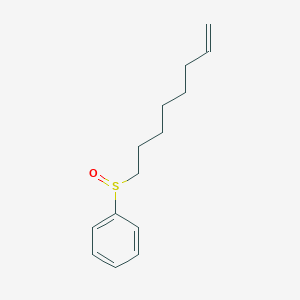

Benzene, (7-octenylsulfinyl)-

Description

Contextualization of Benzene (B151609) and Sulfoxide (B87167) Derivatives within Contemporary Organic Chemistry

In the landscape of modern organic chemistry, benzene and its derivatives are foundational building blocks for a vast array of synthetic applications. byjus.comnih.gov Benzene, a colorless, flammable liquid with the chemical formula C₆H₆, is an aromatic hydrocarbon characterized by a unique ring structure of six carbon atoms. vedantu.compcc.euwikipedia.org This structure imparts significant chemical stability. vedantu.com Key reactions involving benzene include electrophilic aromatic substitutions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. byjus.comwikipedia.org These reactions allow for the introduction of various functional groups, making benzene a versatile precursor in the synthesis of plastics, resins, nylon, synthetic fibers, lubricants, dyes, and detergents. byjus.comnih.gov

Parallel to the significance of benzene, sulfoxide derivatives have emerged as a critical class of organosulfur compounds. wikipedia.org A sulfoxide is characterized by a sulfinyl (>SO) functional group attached to two carbon atoms. wikipedia.org This polar functional group is found in several important compounds, including the common solvent dimethyl sulfoxide (DMSO). wikipedia.org Sulfoxides are pivotal intermediates in a variety of organic syntheses, including carbon-carbon bond-forming reactions and Diels-Alder reactions. jchemrev.comtaylorandfrancis.com Their utility also extends to medicinal chemistry, with several drugs containing a sulfoxide functional group. wikipedia.orgmdpi.com The synthesis of sulfoxides, often achieved through the controlled oxidation of sulfides, is a topic of ongoing research, with a focus on developing chemoselective and environmentally friendly methods. jchemrev.comresearchgate.net

Significance of (7-Octenylsulfinyl)benzene within the Framework of Novel Organic Synthesis and Advanced Materials Science

While extensive research specifically targeting Benzene, (7-octenylsulfinyl)-, is not widely documented in publicly available literature, its significance can be inferred from the broader class of aryl alkyl sulfoxides. This class of compounds is recognized for its utility in organic synthesis and materials science. Aryl alkyl sulfoxides are valuable intermediates, and their reactions, such as thermal elimination to yield alkenes and sulfenic acids, are of synthetic importance. wikipedia.org

The structure of Benzene, (7-octenylsulfinyl)-, featuring a benzene ring, a sulfoxide group, and a terminal alkene on the octenyl chain, suggests potential for a range of chemical transformations. The alkene functionality, for instance, could participate in polymerization reactions, potentially leading to novel polymers with unique properties conferred by the sulfoxide group. In the realm of materials science, sulfoxides are known to form coordination complexes with transition metals, with the potential for applications in catalysis. wikipedia.org The specific structure of Benzene, (7-octenylsulfinyl)- could lead to materials with tailored thermal or optical properties.

Furthermore, chiral sulfoxides are of particular interest in asymmetric synthesis, acting as chiral auxiliaries to control the stereochemical outcome of reactions. jchemrev.comnih.gov The development of methods for the deracemization of racemic alkyl aryl sulfoxides highlights the value placed on enantiopure sulfoxide compounds in fields like medicinal chemistry. nih.gov While the chirality of Benzene, (7-octenylsulfinyl)- has not been a specific focus of published research, its potential as a chiral building block remains an area for possible exploration. The introduction of sulfoxide groups into complex molecules has been a strategy in the development of novel therapeutic agents and pesticides, indicating the potential for this class of compounds to exhibit biological activity. nih.govnih.govrsc.org

Delimitation and Objectives of Academic Research on Benzene, (7-octenylsulfinyl)-

Given the limited specific research on Benzene, (7-octenylsulfinyl)-, the objectives for its academic study would logically begin with fundamental characterization and exploration of its synthetic utility. A primary objective would be the development and optimization of synthetic routes to this compound. This would likely involve the oxidation of the corresponding sulfide (B99878), (7-octenylthio)benzene. Research in this area would focus on achieving high yields and selectivity, potentially exploring various oxidizing agents and catalytic systems. jchemrev.com

A further objective would be to investigate the reactivity of Benzene, (7-octenylsulfinyl)-. This would entail studying its participation in known sulfoxide reactions, such as Pummerer rearrangements, and exploring the chemistry of the terminal double bond in the octenyl chain. The potential for this compound to act as a monomer in polymerization reactions would be a key area of investigation for materials science applications.

Future research would also likely focus on the stereochemistry of Benzene, (7-octenylsulfinyl)-. The development of methods for its asymmetric synthesis to produce enantiomerically pure forms would be a significant objective, opening avenues for its use as a chiral auxiliary or as a building block in the synthesis of complex, stereochemically defined molecules. e3s-conferences.org The exploration of its coordination chemistry with various metals could also lead to the discovery of novel catalysts. wikipedia.org Due to the lack of specific studies, a significant part of the initial research would be dedicated to a thorough spectroscopic and physicochemical characterization of the compound.

Structure

3D Structure

Properties

CAS No. |

189638-41-3 |

|---|---|

Molecular Formula |

C14H20OS |

Molecular Weight |

236.37 g/mol |

IUPAC Name |

oct-7-enylsulfinylbenzene |

InChI |

InChI=1S/C14H20OS/c1-2-3-4-5-6-10-13-16(15)14-11-8-7-9-12-14/h2,7-9,11-12H,1,3-6,10,13H2 |

InChI Key |

NGJHKUHDYUVBOP-UHFFFAOYSA-N |

Canonical SMILES |

C=CCCCCCCS(=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Iii. Mechanistic Investigations of Chemical Reactions Involving 7 Octenylsulfinyl Benzene

Electrophilic Aromatic Substitution Mechanisms on Sulfinyl-Substituted Benzene (B151609)

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for benzene and its derivatives. chemistry.coach The mechanism generally proceeds in two steps: the initial attack of the aromatic ring on an electrophile to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion, followed by the rapid deprotonation to restore aromaticity. masterorganicchemistry.comuomustansiriyah.edu.iq The rate-determining step is the formation of this high-energy intermediate, as it temporarily disrupts the aromatic system. masterorganicchemistry.com

The (7-Octenylsulfinyl) group is a deactivating substituent, meaning it reduces the rate of electrophilic aromatic substitution compared to unsubstituted benzene. libretexts.org This deactivation stems from the electron-withdrawing nature of the sulfinyl group. lkouniv.ac.in Substituents influence the reaction rate by affecting the electron density of the benzene ring; electron-donating groups increase reactivity, while electron-withdrawing groups decrease it. lkouniv.ac.incognitoedu.org

Despite being deactivating, the (7-Octenylsulfinyl) group is an ortho, para-director. This means that incoming electrophiles will preferentially substitute at the positions ortho and para to the sulfinyl group. pressbooks.pub This directing effect can be explained by examining the resonance structures of the sigma complex intermediate formed during the attack of the electrophile. When the electrophile attacks at the ortho or para positions, one of the resonance structures allows the positive charge to be delocalized onto the sulfur atom, providing additional stabilization. In contrast, meta attack does not allow for this charge delocalization, making the transition state less stable. lkouniv.ac.in

Halogens are another class of substituents that are deactivating yet ortho, para-directing. libretexts.org In general, activating groups are ortho, para-directors, and deactivating groups (with the exception of halogens) are meta-directors. pressbooks.pub

Table 1: Directing Effects of Common Substituents in Electrophilic Aromatic Substitution

| Substituent Group | Activating/Deactivating | Directing Effect |

| -OH, -NH2, -OR | Strongly Activating | ortho, para |

| -Alkyl | Weakly Activating | ortho, para |

| -Halogen | Weakly Deactivating | ortho, para |

| -C=O, -CN, -NO2 | Deactivating | meta |

| -S(O)R | Deactivating | ortho, para |

This table is generated based on established principles of electrophilic aromatic substitution. pressbooks.publibretexts.orgsavemyexams.com

The mechanism of electrophilic aromatic substitution involves the formation of a sigma complex (also known as an arenium ion or Wheland intermediate). uomustansiriyah.edu.iqresearchgate.net This intermediate is a resonance-stabilized carbocation. nptel.ac.in The formation of the sigma complex is the slow, rate-determining step of the reaction. masterorganicchemistry.com The transition state leading to the sigma complex has a high activation energy due to the disruption of aromaticity. masterorganicchemistry.com

For (7-Octenylsulfinyl)benzene, the stability of the sigma complex determines the regioselectivity of the substitution. As mentioned, attack at the ortho and para positions leads to a more stabilized sigma complex due to the participation of the sulfur atom's lone pair in resonance. lkouniv.ac.in The energy profile of the reaction shows two transition states and one intermediate (the sigma complex). masterorganicchemistry.com The first transition state, leading to the formation of the sigma complex, is higher in energy than the second transition state, which corresponds to the deprotonation and restoration of aromaticity. masterorganicchemistry.com

Recent computational studies have suggested that the classic two-step mechanism involving a distinct sigma complex may not be universal for all electrophilic aromatic substitution reactions. acs.org For instance, in nonpolar solvents and without a catalyst, some halogenation and sulfonation reactions may proceed through a concerted mechanism with a single transition state. acs.org However, in polar media, the traditional two-stage mechanism with a sigma complex intermediate is generally favored. acs.org

Directing Effects and Reactivity of the (7-Octenylsulfinyl) Group on the Benzene Ring

Oxidation and Reduction Reaction Mechanisms of the Sulfinyl Moiety

The sulfur atom in the sulfinyl group of (7-Octenylsulfinyl)benzene can exist in different oxidation states, allowing for both oxidation to a sulfone and reduction to a thioether.

Oxidation to Sulfone: Sulfoxides can be oxidized to sulfones. wikipedia.org Care must be taken to avoid over-oxidation when preparing sulfoxides from sulfides. wikipedia.org Common oxidizing agents include hydrogen peroxide and periodate. wikipedia.org

Reduction to Thioether: The reduction of sulfoxides back to sulfides (thioethers) can be achieved through deoxygenation reactions. wikipedia.org These reactions often employ metal complexes as catalysts and hydrosilanes as the stoichiometric reductant. wikipedia.org Theoretical studies on the reduction of sulfoxides by thiols suggest the formation of a sulfurane intermediate in the rate-limiting step. nih.gov

The sulfur atom in an unsymmetrical sulfoxide (B87167) like (7-Octenylsulfinyl)benzene is a chiral center. wikipedia.org The lone pair of electrons on the sulfur atom gives it a tetrahedral electron-pair geometry and a trigonal pyramidal shape. wikipedia.org This chirality makes sulfoxides valuable in asymmetric synthesis. acsgcipr.org

Formation of Chiral Sulfoxides: Enantiomerically enriched sulfoxides can be prepared through several methods:

Asymmetric Oxidation: The oxidation of prochiral sulfides can be performed enantioselectively using chiral oxidizing agents or catalysts. wikipedia.orgacsgcipr.org The Kagan-Sharpless oxidation, which uses a titanium complex with chiral tartrate ligands, is a well-known example. acsgcipr.org Biocatalytic methods using enzymes like monooxygenases can also produce chiral sulfoxides with high enantiomeric excess. acsgcipr.org

Resolution of Racemates: A racemic mixture of sulfoxides can be separated into its constituent enantiomers. uab.cat

From Chiral Sulfinates: The reaction of a diastereomerically pure sulfinate ester with a Grignard reagent can yield a chiral sulfoxide with high enantiomeric purity. wiley-vch.de

Interconversion of Chiral Sulfoxides (Racemization): The inversion of the stereocenter at the sulfur atom, known as pyramidal inversion, is possible but requires a significant energy barrier, making sulfoxides optically stable at room temperature. uab.catacs.org However, racemization can be induced under certain conditions, such as by photoirradiation in the presence of a photosensitizer. acs.org

Elucidation of Reaction Pathways for Sulfoxide Transformation to Sulfone and Thioether

Reaction Mechanisms of the Octenyl Alkenyl Chain

The terminal double bond in the 7-octenyl chain of (7-Octenylsulfinyl)benzene can undergo various reactions typical of alkenes. These include addition reactions and transition-metal-catalyzed cross-coupling reactions.

The stereoselective synthesis of 1,3-dienes often involves transition-metal-catalyzed cross-coupling reactions between alkenyl partners. mdpi.com The Heck vinylation reaction, for example, allows for the direct formation of dienes from an activated coupling partner and a terminal olefin. mdpi.com Another approach involves the ene reaction, where a deuteride (B1239839) shift from an octene to an alkenyl group has been observed.

Chemical modification of polysaccharides with octenyl succinic anhydride (B1165640) (OSA) has been studied to introduce hydrophobic groups, demonstrating the reactivity of the octenyl chain in esterification reactions. researchgate.net

Electrophilic Addition Reactions to the Alkene

Electrophilic addition reactions to the terminal alkene of (7-octenylsulfinyl)benzene are governed by the electronic properties of both the double bond and the sulfinylbenzene group. The carbon-carbon double bond serves as a nucleophile, attacking an electrophilic species. libretexts.org The general mechanism proceeds in a stepwise fashion, typically involving the formation of a carbocation intermediate. libretexts.org

The process is initiated by the attack of the π electrons of the C=C double bond on an electrophile (E+). This is the rate-determining step and results in the formation of a carbocation intermediate and the breaking of the π bond. libretexts.org Subsequently, a nucleophile (Nu-) attacks the electron-deficient carbocation, leading to the formation of the final addition product.

The regioselectivity of this addition is dictated by Markovnikov's rule, which states that the electrophile adds to the carbon atom of the double bond that has the greater number of hydrogen atoms. This leads to the formation of the more stable carbocation. In the case of (7-octenylsulfinyl)benzene, the terminal carbon of the double bond is attacked by the electrophile, generating a secondary carbocation at the adjacent carbon.

The sulfoxide group can exert a significant influence on the reaction. While not directly conjugated to the double bond, its electron-withdrawing nature can be transmitted through the alkyl chain via inductive effects, potentially modulating the nucleophilicity of the alkene. Furthermore, under strongly acidic conditions or in the presence of certain electrophiles, the sulfoxide oxygen can be protonated or attacked by the electrophile. This activation of the sulfoxide can lead to more complex reaction pathways, including Pummerer-type rearrangements or sigmatropic shifts, which compete with the direct addition to the alkene. acs.orgnih.gov

For instance, the activation of an aryl sulfoxide with a strong electrophile can generate a highly reactive sulfonium (B1226848) species. If a nucleophile is present, it may attack the sulfur atom or adjacent carbon atoms, initiating pathways that diverge from simple alkene addition. acs.orgnih.gov Predicting the precise outcome between direct electrophilic addition to the alkene and reactions involving the activated sulfoxide group depends heavily on the specific reaction conditions and the nature of the electrophile used. nih.gov

Radical Addition and Cyclization Mechanisms

The (7-octenylsulfinyl)benzene molecule is also a substrate for radical-mediated reactions, particularly intramolecular cyclizations. These reactions are typically initiated by the formation of a radical at a position that allows for subsequent attack on the terminal double bond. While direct radical generation on the octenyl chain of the title compound is not extensively documented, analogous systems provide insight into the plausible mechanistic pathways.

A common strategy for initiating such cyclizations involves the generation of an aryl radical from a suitably substituted precursor. researchgate.net Although (7-octenylsulfinyl)benzene itself does not possess a precursor for aryl radical formation, a related system with an o-iodoaryl group would be expected to undergo radical cyclization. In such a case, a radical initiator, like a tin hydride or a transition metal complex, would generate an aryl radical. This radical can then add to the terminal double bond in an intramolecular fashion. The regioselectivity of this cyclization is generally governed by Baldwin's rules, with a 6-exo-trig cyclization to form a six-membered ring being a favored pathway.

Alternatively, radical processes can be initiated at the sulfoxide moiety itself. Under certain conditions, such as with Fenton's reagent, a hydroxyl radical can attack the sulfur atom, leading to the formation of an alkyl radical via C-S bond cleavage. chemrxiv.org This alkyl radical could then potentially initiate other reactions. However, for (7-octenylsulfinyl)benzene, intramolecular cyclization initiated this way is less likely due to the distance between the sulfur atom and the double bond.

A more relevant pathway involves the addition of an external radical to the double bond, followed by cyclization if another reactive site is present. For example, the addition of a sulfonyl radical to the double bond of a 1,6-enyne can trigger a cascade of cyclization reactions. researchgate.net In the context of (7-octenylsulfinyl)benzene, an intermolecular radical addition to the alkene could be followed by cyclization involving the benzene ring, although this would require harsh conditions and is generally less favored than cyclization onto another unsaturated bond. acs.org

The general mechanism for a radical cyclization is as follows:

Initiation: Formation of a radical species.

Propagation:

Intramolecular addition of the radical to the double bond, forming a cyclic radical intermediate.

The newly formed radical is then quenched by abstracting an atom (e.g., a hydrogen atom from a donor molecule) to yield the final cyclized product and regenerate a radical to continue the chain reaction.

Termination: Combination or disproportionation of radical species.

The sulfoxide group can influence the stereochemical outcome of radical cyclizations, acting as a chiral auxiliary to direct the approach of the radical to the double bond. researchgate.net

Olefin Metathesis and Polymerization Initiation Mechanisms

Olefin metathesis is a powerful reaction for the formation of new carbon-carbon double bonds. wikipedia.org For a molecule like (7-octenylsulfinyl)benzene, which contains a terminal alkene, it can potentially undergo ring-closing metathesis (RCM) if another double bond is present in the molecule, or it can be a substrate in cross-metathesis (CM) with another olefin.

The generally accepted mechanism for olefin metathesis, proposed by Chauvin, involves a transition metal alkylidene complex as the catalyst. rsc.org The key steps are:

[2+2] Cycloaddition: The alkene coordinates to the metal alkylidene, and they undergo a [2+2] cycloaddition to form a metallacyclobutane intermediate.

Retro-[2+2] Cycloaddition: The metallacyclobutane intermediate can then cleave in a retro-[2+2] fashion to release a new alkene and a new metal alkylidene.

In the context of a diene containing a sulfoxide, RCM can be a viable process. researchgate.netumich.edu The reaction is driven by the formation of a stable cyclic alkene and the release of a small volatile alkene like ethylene. wikipedia.org The presence of the sulfoxide group is generally tolerated by modern ruthenium-based catalysts, such as Grubbs' and Hoveyda-Grubbs' catalysts. researchgate.netumich.edu However, the sulfoxide can coordinate to the metal center, which can influence the catalyst's activity and stability. rsc.org In some cases, this coordination can be beneficial, while in others it can inhibit the reaction.

The reactivity of sulfoxide-containing alkenes in cross-metathesis can be more challenging, particularly with vinyl sulfoxides. researchgate.net However, for a long-chain terminal alkene like in (7-octenylsulfinyl)benzene, the electronic effect of the distant sulfoxide group is diminished, and its reactivity in cross-metathesis would be expected to be more similar to that of a simple terminal alkene.

Table 1: Reactivity of Sulfoxide-Containing Alkenes in Olefin Metathesis

| Reaction Type | Substrate Type | General Reactivity | Reference |

|---|---|---|---|

| Ring-Closing Metathesis (RCM) | Dienes with sulfoxide group | Generally straightforward | researchgate.net |

| Cross-Metathesis (CM) | Allyl sulfoxides | Can be poor partners | researchgate.net |

Regarding polymerization, (7-octenylsulfinyl)benzene could theoretically act as a monomer in addition polymerization reactions. The double bond can undergo radical, cationic, or anionic polymerization. libretexts.orgfujifilm.com

In radical polymerization , an initiator would generate a radical that adds to the terminal double bond, creating a new radical at the adjacent carbon. This radical would then add to another monomer molecule, propagating the polymer chain. fujifilm.com

In cationic polymerization , an acid catalyst would protonate the double bond to form a carbocation, which would then be attacked by the double bond of another monomer. libretexts.org

In anionic polymerization , a strong nucleophile (initiator) would add to the double bond, generating a carbanion that would then attack another monomer. libretexts.org

The sulfoxide group would likely influence the choice of polymerization method. Its electron-withdrawing nature would disfavor cationic polymerization by destabilizing the carbocation intermediate. Conversely, it might be compatible with anionic or radical polymerization methods. There is also the possibility of ring-opening metathesis polymerization (ROMP) if a suitable cyclic olefin precursor containing a sulfinylbenzene moiety were synthesized. mdpi.com

Iv. Advanced Spectroscopic Characterization Research and Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is a powerful, non-destructive technique for determining the structure of organic molecules in solution. rsc.org For "Benzene, (7-octenylsulfinyl)-", a combination of one-dimensional and two-dimensional NMR experiments is essential for unambiguous assignment of all proton and carbon signals.

High-resolution ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each nucleus. researchgate.net The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the protons on the octenyl chain, and the protons adjacent to the sulfinyl group. The chemical shift (δ) of these protons is influenced by the electron-withdrawing nature of the sulfinyl group and the aromatic ring.

In the ¹³C NMR spectrum, each unique carbon atom in the molecule will produce a distinct signal under proton-decoupled conditions. libretexts.org The chemical shifts of the carbon atoms are indicative of their hybridization and chemical environment. For instance, the aromatic carbons will resonate in the typical downfield region, while the aliphatic carbons of the octenyl chain will appear at higher fields. libretexts.orgmasterorganicchemistry.com The carbon atom attached to the sulfur will be significantly deshielded.

Hypothetical ¹H NMR Data for Benzene (B151609), (7-octenylsulfinyl)-

| Protons | Chemical Shift (ppm) (Predicted) | Multiplicity | Coupling Constant (J) (Hz) (Predicted) |

| H-2', H-6' | 7.50 - 7.60 | m | |

| H-3', H-4', H-5' | 7.30 - 7.45 | m | |

| H-1 | 2.90 - 3.10 | t | 7.5 |

| H-2 | 1.60 - 1.75 | m | |

| H-3 to H-5 | 1.20 - 1.40 | m | |

| H-6 | 1.95 - 2.10 | q | 7.0 |

| H-7 | 5.75 - 5.85 | ddt | 17.0, 10.2, 6.7 |

| H-8 (trans) | 5.00 - 5.10 | d | 17.0 |

| H-8 (cis) | 4.90 - 5.00 | d | 10.2 |

Hypothetical ¹³C NMR Data for Benzene, (7-octenylsulfinyl)-

| Carbon | Chemical Shift (ppm) (Predicted) |

| C-1' | 145.0 |

| C-2', C-6' | 125.0 |

| C-3', C-5' | 129.0 |

| C-4' | 131.0 |

| C-1 | 58.0 |

| C-2 | 28.0 |

| C-3 | 29.0 |

| C-4 | 29.1 |

| C-5 | 33.5 |

| C-6 | 28.8 |

| C-7 | 138.5 |

| C-8 | 114.5 |

While 1D NMR provides initial assignments, 2D NMR experiments are crucial for confirming the complex structure of "Benzene, (7-octenylsulfinyl)-". wikipedia.org

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) couplings. libretexts.org For instance, it would show correlations between adjacent protons in the octenyl chain, allowing for a sequential "walk" along the carbon backbone. cam.ac.uk

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. libretexts.org It is invaluable for assigning the carbon signals based on the already assigned proton signals. Each peak in the HSQC spectrum corresponds to a C-H bond. wikipedia.org

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over 2-3 bonds). organicchemistrydata.org HMBC is critical for establishing the connectivity between different fragments of the molecule, for example, by showing a correlation between the protons on C-1 of the octenyl chain and the C-1' of the benzene ring through the sulfur atom.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the molecule's three-dimensional structure and preferred conformations. cam.ac.uk For example, NOESY could reveal spatial proximities between the protons of the benzene ring and the initial methylene (B1212753) groups of the octenyl chain.

Computational chemistry offers powerful tools for predicting NMR parameters, which can greatly aid in the interpretation of experimental spectra. arxiv.org Methods based on Density Functional Theory (DFT) can calculate chemical shifts and coupling constants with a high degree of accuracy. rsc.org For a molecule like "Benzene, (7-octenylsulfinyl)-", where experimental data may be scarce, computational predictions can:

Provide a theoretical spectrum to compare against the experimental one, facilitating peak assignments.

Help to distinguish between possible isomers or conformers by predicting the NMR parameters for each.

Offer a deeper understanding of how the electronic structure of the molecule influences its spectroscopic properties. arxiv.org

Application of Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignment

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the vibrational modes of a molecule. wiley-vch.de These techniques are complementary and are particularly useful for identifying the presence of specific functional groups. americanpharmaceuticalreview.com

The IR and Raman spectra of "Benzene, (7-octenylsulfinyl)-" would be characterized by specific absorption or scattering bands corresponding to its key functional groups.

Sulfinyl Group (S=O): The S=O stretching vibration is a strong band in the IR spectrum, typically appearing in the range of 1000-1100 cm⁻¹. The exact frequency can be sensitive to the electronic environment.

Alkene Group (C=C and C-H): The terminal alkene will exhibit a C=C stretching vibration around 1640 cm⁻¹. The out-of-plane bending vibrations of the alkene C-H bonds are also characteristic, appearing as strong bands in the IR spectrum between 900 and 1000 cm⁻¹. The stretching vibrations of the sp² C-H bonds will be observed above 3000 cm⁻¹.

Benzene Ring: The benzene ring will show characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The substitution pattern on the ring will influence the pattern of overtone and combination bands in the 1660-2000 cm⁻¹ region, which can be a useful diagnostic tool. nih.govnih.gov

Hypothetical Vibrational Frequencies for Benzene, (7-octenylsulfinyl)-

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Technique |

| Alkene C-H | Stretch | 3080 - 3095 | IR, Raman |

| Aromatic C-H | Stretch | 3030 - 3060 | IR, Raman |

| Alkyl C-H | Stretch | 2850 - 2960 | IR, Raman |

| Alkene C=C | Stretch | 1640 - 1650 | IR, Raman |

| Aromatic C=C | Stretch | 1450 - 1600 | IR, Raman |

| Sulfinyl S=O | Stretch | 1040 - 1060 | IR |

| Alkene C-H | Out-of-plane bend | 910 - 990 | IR |

Computational modeling can be employed to predict the vibrational spectra for different low-energy conformations of the molecule. faccts.de By comparing these predicted spectra with the experimental IR and Raman data, it is possible to gain insights into the predominant conformation of the molecule in the solid state or in solution. s-a-s.org This correlation between structure and vibrational spectra is a powerful aspect of spectroscopic analysis. rsc.org

Identification and Assignment of Characteristic Vibrational Modes of Sulfinyl and Alkene Linkages

Mass Spectrometry for Molecular Mass and Fragmentation Pathway Elucidation

Mass spectrometry is a powerful analytical technique for determining the molecular weight and structural features of a compound by analyzing its mass-to-charge ratio (m/z) and that of its fragments.

High-resolution mass spectrometry (HRMS) provides the capability to measure the m/z ratio to several decimal places, allowing for the determination of the exact mass of a molecule. This precision is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

For "Benzene, (7-octenylsulfinyl)-", with the chemical formula C₁₄H₂₀OS, the theoretical exact mass can be calculated with high accuracy. This calculated value can then be compared to the experimentally determined mass from an HRMS instrument, such as a time-of-flight (TOF) or Orbitrap mass spectrometer, to confirm the elemental composition.

Table 1: Theoretical Isotopic Mass Calculation for Benzene, (7-octenylsulfinyl)- (C₁₄H₂₀OS)

| Isotope | Atomic Mass (Da) | Number of Atoms | Total Mass (Da) |

|---|---|---|---|

| ¹²C | 12.000000 | 14 | 168.000000 |

| ¹H | 1.007825 | 20 | 20.156500 |

| ¹⁶O | 15.994915 | 1 | 15.994915 |

| ³²S | 31.972071 | 1 | 31.972071 |

| Total | | | 236.123486 |

The experimentally obtained HRMS data would be expected to show a peak corresponding to the protonated molecule [M+H]⁺ or other adducts, with a measured m/z value extremely close to the calculated theoretical mass.

Tandem mass spectrometry (MS/MS) is employed to investigate the fragmentation pathways of a selected precursor ion, providing detailed structural information. In an MS/MS experiment, the molecular ion or a specific fragment ion of "Benzene, (7-octenylsulfinyl)-" is isolated and then subjected to collision-induced dissociation (CID) to generate product ions. The analysis of these product ions helps in piecing together the molecule's structure.

For aryl sulfoxides, characteristic fragmentation patterns often involve cleavage of the C-S and S-O bonds. In the case of "Benzene, (7-octenylsulfinyl)-", fragmentation is expected to occur at several key points:

Cleavage of the C-S bond: This can lead to the formation of a phenylsulfinyl radical cation or a phenyl radical cation and an octenylsulfinyl radical.

Cleavage of the S-Alkyl bond: The bond between the sulfur atom and the octenyl chain is susceptible to cleavage, potentially leading to a phenylsulfinyl cation (C₆H₅SO⁺) and an octenyl radical.

Rearrangement Reactions: The presence of the double bond in the octenyl chain can lead to complex rearrangement reactions, such as the McLafferty rearrangement, if a gamma-hydrogen is available for transfer.

Loss of the Sulfinyl Group: Elimination of the SO group is a common fragmentation pathway for sulfoxides.

Table 2: Plausible MS/MS Fragmentation of Benzene, (7-octenylsulfinyl)-

| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss |

|---|---|---|

| 237.1312 ([M+H]⁺) | C₆H₅S⁺ (m/z 109.0157) | C₈H₁₅OH |

| 237.1312 ([M+H]⁺) | C₈H₁₅⁺ (m/z 111.1174) | C₆H₅SOH |

| 237.1312 ([M+H]⁺) | C₆H₅⁺ (m/z 77.0391) | C₈H₁₅SOH |

The fragmentation of the long alkyl chain can also produce a series of peaks separated by 14 Da, corresponding to the loss of CH₂ units.

Computational chemistry provides a powerful tool to complement experimental mass spectrometry data. Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to predict the geometries and energies of the parent molecule and its various fragment ions. This information helps in rationalizing the observed fragmentation patterns and confirming the proposed structures of the fragment ions.

By calculating the relative energies of different possible fragment ions, it is possible to predict the most likely fragmentation pathways. This is particularly useful for complex molecules like "Benzene, (7-octenylsulfinyl)-", where multiple fragmentation routes are possible. Computational methods can also aid in predicting the mass spectra of unknown compounds, which can be valuable for identification purposes when experimental data is scarce.

Tandem Mass Spectrometry (MS/MS) for Detailed Fragmentation Pathway Analysis

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions

Electronic absorption spectroscopy, commonly known as UV-Vis spectroscopy, provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light.

The UV-Vis spectrum of "Benzene, (7-octenylsulfinyl)-" is primarily determined by the chromophoric systems present in the molecule: the benzene ring and the sulfinyl group. The interaction between these two groups, as well as the influence of the unsaturated octenyl chain, will dictate the absorption characteristics.

Benzene Chromophore: The benzene ring exhibits characteristic π → π* transitions. Typically, benzene shows a strong absorption band around 200 nm (the E2-band) and a weaker, fine-structured band around 255 nm (the B-band). Substitution on the benzene ring can cause shifts in the position and intensity of these bands.

Sulfinyl Chromophore: The sulfoxide (B87167) group itself is a chromophore, exhibiting n → π* and σ → σ* transitions. The lone pair of electrons on the sulfur atom can be excited to an antibonding π* orbital.

Interaction and Conjugation: The phenyl and sulfinyl groups are conjugated, which can lead to a red shift (bathochromic shift) of the absorption bands compared to the individual chromophores. The presence of the double bond in the 7-octenyl chain, although not directly conjugated with the phenylsulfinyl system, might have a minor electronic influence.

The UV-Vis spectrum of analogous aryl vinyl sulfoxides shows absorption maxima in the UV-A region, which are attributed to spin and symmetry-allowed ¹π–π* electronic transitions. It is expected that "Benzene, (7-octenylsulfinyl)-" would exhibit similar absorption characteristics.

Table 3: Expected UV-Vis Absorption Bands for Benzene, (7-octenylsulfinyl)-

| Transition | Expected Wavelength Range (nm) | Chromophore |

|---|---|---|

| π → π* | 200 - 220 | Benzene Ring (E2-band) |

| π → π* | 250 - 270 | Benzene Ring (B-band) |

The electronic transitions observed in the UV-Vis spectrum can be explained using molecular orbital (MO) theory. The absorption of UV-Vis light promotes an electron from a lower energy occupied molecular orbital to a higher energy unoccupied molecular orbital. For "Benzene, (7-octenylsulfinyl)-", the key transitions would involve the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

HOMO and LUMO: The HOMO is likely to have significant contributions from the π-orbitals of the benzene ring and the lone pair electrons of the sulfur atom. The LUMO will likely be a π* antibonding orbital of the benzene ring.

π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital, primarily associated with the aromatic ring.

n → π Transitions:* This involves the promotion of a non-bonding electron (from the sulfur lone pair) to a π* antibonding orbital of the phenyl ring. These transitions are generally weaker than π → π* transitions.

Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), can be used to calculate the theoretical UV-Vis spectrum and visualize the molecular orbitals involved in the electronic transitions. This allows for a direct correlation between the observed absorption bands and the underlying electronic structure of the molecule. The calculations can predict the energies of the electronic transitions (and thus the absorption wavelengths) and their intensities (oscillator strengths).

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Benzene, (7-octenylsulfinyl)- |

| Phenylsulfinyl cation |

Analysis of Chromophoric Systems within the Benzene and Sulfinyl Structure

Advanced Spectroscopic Techniques for Specialized Structural Characterization (e.g., EPR, Magnetic Circular Dichroism, X-ray Crystallography)

Following a comprehensive search of scientific literature and spectroscopic databases, no specific research findings or data pertaining to the advanced spectroscopic characterization of "Benzene, (7-octenylsulfinyl)-" using Electron Paramagnetic Resonance (EPR), Magnetic Circular Dichroism (MCD), or X-ray Crystallography could be located.

The application of these powerful analytical techniques is highly dependent on the specific molecular properties and the availability of the compound in a form suitable for analysis (e.g., a single crystal for X-ray crystallography or a paramagnetic species for EPR). The absence of published data suggests that such studies on "Benzene, (7-octenylsulfinyl)-" may not have been conducted or publicly disseminated to date.

Therefore, the creation of detailed research findings and data tables for the specialized structural characterization of "Benzene, (7-octenylsulfinyl)-" via these methods is not possible at this time.

V. Theoretical and Computational Chemistry Studies of 7 Octenylsulfinyl Benzene

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations are instrumental in predicting the three-dimensional structure and electronic landscape of molecules. For (7-octenylsulfinyl)benzene, these methods can elucidate the interplay between the phenylsulfinyl group and the long alkenyl chain.

The geometry of (7-octenylsulfinyl)benzene is complex due to the flexible 7-octenyl chain and the rotational freedom around the C-S bond. Geometry optimization using methods like Density Functional Theory (DFT) is crucial for identifying the most stable conformations.

Conformational Analysis of the Phenylsulfinyl Group:

Studies on simpler alkyl phenyl sulfoxides, such as methyl phenyl sulfoxide (B87167), have shown that the most stable conformation is one where the S=O group is nearly in the same plane as the phenyl ring. This is attributed to the favorable conjugation between the sulfoxide group and the aromatic system. acs.org For (7-octenylsulfinyl)benzene, a similar preference is expected, with the torsional angle between the S=O bond and the phenyl ring being a key parameter.

Conformational Analysis of the 7-Octenyl Chain:

The long 7-octenyl chain introduces a multitude of possible conformers. The conformational flexibility of long alkyl chains in sulfoxides has been noted to significantly influence their physical properties, such as water solubility in polypeptide structures. acs.org A systematic conformational search would be necessary to identify the low-energy conformers of the octenyl chain. This would involve exploring the dihedral angles along the carbon-carbon backbone. The presence of the terminal double bond adds another layer of complexity to the conformational landscape. The γ-gauche effect, a stereoelectronic interaction, is also known to influence the conformation of sulfoxides. researchgate.net

Illustrative Conformational Data for a Model Alkyl Phenyl Sulfoxide:

| Parameter | Value | Method | Reference |

| Torsional Angle (C-S-C-C) | 4.5° | B3LYP/6-31+G | acs.org |

| Rotational Barrier | ~2-3 kcal/mol | B3LYP/6-31+G | acs.org |

| S=O Bond Length | ~1.50 Å | DFT | nih.gov |

| C-S Bond Length (to phenyl) | ~1.80 Å | DFT | nih.gov |

| C-S Bond Length (to alkyl) | ~1.82 Å | DFT | nih.gov |

This table presents typical values for a simple alkyl phenyl sulfoxide and serves as an estimate for the local geometry around the sulfoxide group in (7-octenylsulfinyl)benzene.

The electronic structure dictates the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding its behavior as an electron donor or acceptor.

Frontier Molecular Orbitals (HOMO/LUMO):

In alkyl aryl sulfoxides, the HOMO is typically localized on the phenyl ring and the sulfur atom, reflecting the electron-donating nature of the sulfoxide group. The LUMO is generally distributed over the phenyl ring. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical reactivity and kinetic stability. For (7-octenylsulfinyl)benzene, the HOMO would likely have significant contributions from the phenyl ring's π-system and the sulfur lone pair, while the LUMO would be a π* orbital of the benzene (B151609) ring. The terminal double bond of the octenyl chain could also contribute to the HOMO or introduce other high-energy occupied orbitals.

Molecular Electrostatic Potential (MEP):

The MEP map provides a visual representation of the charge distribution and is useful for predicting sites for electrophilic and nucleophilic attack. For (7-octenylsulfinyl)benzene, the MEP would show a region of negative potential around the oxygen atom of the sulfoxide group, making it a likely site for protonation or interaction with electrophiles. The phenyl ring would exhibit regions of negative potential above and below the plane of the ring, characteristic of aromatic systems. The terminal double bond of the 7-octenyl chain would also represent a region of high electron density.

Charge Distribution:

Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis can provide quantitative measures of the charge distribution. In alkyl phenyl sulfoxides, the oxygen atom carries a significant negative charge, while the sulfur atom is positively charged. The carbon atoms of the phenyl ring attached to the sulfur atom also carry a partial positive charge, with alternating charges around the ring. Similar charge distribution is expected for (7-octenylsulfinyl)benzene.

Bond Orders:

The calculated bond orders can provide insight into the nature of the chemical bonds. The S=O bond in a sulfoxide is a polar double bond with significant covalent and ionic character. The C-S bonds will have bond orders indicative of single bonds, though the bond to the phenyl ring may have some partial double bond character due to conjugation.

Exemplary NBO Analysis Data for a Model Alkyl Phenyl Sulfoxide:

| Atom | Natural Charge (e) |

| S | +0.5 to +0.7 |

| O | -0.8 to -1.0 |

| C (phenyl, ipso) | +0.1 to +0.2 |

| C (alkyl, alpha) | -0.1 to -0.2 |

Note: These values are illustrative and would vary depending on the specific molecule and computational method.

Elucidation of Electronic Structure: Frontier Molecular Orbitals (HOMO/LUMO) and Molecular Electrostatic Potential

Computational Elucidation of Reaction Pathways and Mechanisms

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, allowing for the characterization of transient species like transition states.

For (7-octenylsulfinyl)benzene, a key potential reaction is the thermal elimination of a sulfenic acid, a syn-elimination reaction analogous to the Cope elimination.

Sulfoxide Thermolysis (Syn-Elimination):

This reaction involves the formation of a five-membered cyclic transition state, leading to an alkene and a sulfenic acid. Computational studies on the thermolysis of alkyl sulfoxides have shown that this reaction proceeds through a concerted mechanism. researchgate.netnih.gov The activation energy for this process is sensitive to the substituents on the carbon atoms involved in the elimination. For (7-octenylsulfinyl)benzene, this reaction would lead to the formation of 1,7-octadiene (B165261) and benzenesulfenic acid. The transition state would involve the abstraction of a proton from the carbon adjacent to the sulfoxide by the sulfoxide oxygen.

Illustrative Activation Energies for Sulfoxide Elimination:

| Reaction | Activation Enthalpy (kcal/mol) | Method | Reference |

| Methyl 3-phenylpropyl sulfoxide elimination | 32.9 ± 0.9 (expt.) | - | researchgate.net |

| Methyl 3-phenylpropyl sulfoxide elimination | 32.3 (calc.) | MP2/6-311+G(3df,2p) | researchgate.net |

| Methyl vinyl sulfoxide elimination | 41.6 ± 0.8 (expt.) | - | researchgate.net |

| Methyl vinyl sulfoxide elimination | 40.3 (calc.) | MP2/6-311+G(3df,2p) | researchgate.net |

This table provides examples of activation energies for related sulfoxide elimination reactions.

A potential energy surface (PES) maps the energy of a system as a function of its geometry, providing a complete picture of a reaction pathway, including reactants, products, intermediates, and transition states.

Potential Energy Surface for Sulfoxide Elimination:

Thermodynamic Parameters:

Computational Modeling of Catalytic Processes Involving (7-Octenylsulfinyl)benzene

While specific computational studies on the catalytic processes of (7-octenylsulfinyl)benzene are not extensively documented, the methodologies for modeling such reactions involving related organosulfur compounds are well-established. These computational approaches are critical for understanding reaction mechanisms, predicting product formation, and designing more efficient catalysts. cecam.org

For instance, Density Functional Theory (DFT) is a cornerstone for modeling catalytic reactions. It can be used to map the potential energy surface of a reaction, identifying transition states and intermediates. This allows for the calculation of activation barriers and reaction energies, which are fundamental to understanding reaction kinetics. In the context of (7-octenylsulfinyl)benzene, DFT could be employed to study its oxidation at a catalytic surface, such as titanium dioxide (TiO₂), a process relevant in photodegradation. nih.gov Such models would involve placing the molecule on a slab representing the catalyst surface and calculating the energetics of reactions, for example, with hydroxyl radicals. nih.gov

Reactive molecular dynamics (MD) simulations, using force fields like ReaxFF, can model bond-breaking and bond-forming events in large systems under realistic conditions of temperature and pressure. escholarship.org This approach could be used to simulate the tribochemical reactions of (7-octenylsulfinyl)benzene on ferrous surfaces, providing insight into its performance as a potential lubricant additive. escholarship.org Furthermore, computational methods are invaluable for understanding stereoselective reactions. The hydrocyanation of alkenyl sulfoxides, for example, can be modeled to elucidate the role of the chiral sulfoxide group in directing the stereochemical outcome of the reaction, a process that could be applied to the double bond of the octenyl chain in (7-octenylsulfinyl)benzene. nih.gov

Theoretical Assessment of Aromaticity in Substituted Benzene Systems

The concept of aromaticity is central to understanding the stability and reactivity of the benzene ring in (7-Octenylsulfinyl)benzene. Substitution on the benzene ring can significantly alter its aromatic character by perturbing the cyclic delocalization of its π-electrons. nih.govmdpi.com Computational chemistry offers several quantitative indices to assess these changes.

Application of Aromaticity Indices (e.g., Nucleus-Independent Chemical Shift (NICS)) to the Benzene Ring

A variety of computational indices have been developed to quantify aromaticity, each focusing on different physical manifestations of the concept, such as magnetic properties, geometric parameters, and electronic delocalization. nih.govmdpi.com

One of the most widely used magnetic criteria is the Nucleus-Independent Chemical Shift (NICS). mdpi.com NICS is typically calculated by placing a "dummy" atom with no charge or basis functions at a specific point, usually the geometric center of the ring (NICS(0)) or at a certain distance above it (e.g., NICS(1)). mdpi.com A negative NICS value indicates the presence of a diatropic ring current, a hallmark of aromaticity, while a positive value suggests a paratropic ring current, characteristic of anti-aromaticity. mdpi.com The out-of-plane component (NICSzz) is often considered a more reliable indicator as it isolates the contribution from the π-electron system. mdpi.com

Other common indices include:

Harmonic Oscillator Model of Aromaticity (HOMA): A geometry-based index that evaluates the deviation of bond lengths from an optimal value assumed for a fully aromatic system. HOMA values range from 1 (fully aromatic) to 0 (non-aromatic).

Aromatic Stabilization Energy (ASE): An energetic criterion that quantifies the extra stability of a cyclic conjugated system compared to a hypothetical, non-aromatic reference compound.

Para-Delocalization Index (PDI): An electronic index based on Quantum Theory of Atoms in Molecules (QTAIM) that measures electron sharing between para-related carbon atoms. mdpi.com

The table below summarizes these key indices.

| Aromaticity Index | Basis of Quantification | Interpretation |

| NICS (Nucleus-Independent Chemical Shift) | Magnetic Shielding | Negative values indicate aromaticity; positive values indicate anti-aromaticity. mdpi.com |

| HOMA (Harmonic Oscillator Model of Aromaticity) | Bond Length Uniformity | Values approach 1 for highly aromatic systems and 0 for non-aromatic systems. |

| ASE (Aromatic Stabilization Energy) | Thermodynamic Stability | Represents the stabilization energy (in kcal/mol) due to aromaticity. |

| PDI (Para-Delocalization Index) | Electron Delocalization | Measures electron sharing between atoms in a para position. mdpi.com |

Quantification of the Impact of the (7-Octenylsulfinyl) Substituent on Benzene Ring Aromaticity

The (7-octenylsulfinyl) group is expected to influence the aromaticity of the benzene ring through a combination of electronic effects. The sulfinyl group (-SO-) is generally considered to be an electron-withdrawing group through induction and can also participate in π-conjugation. The long octenyl chain primarily acts as a weak electron-donating group through induction.

The net effect of the substituent on the π-electron system of the benzene ring dictates the change in aromaticity. Electron-withdrawing groups tend to decrease the electron density in the ring, which can disrupt the ideal π-delocalization and thus reduce aromaticity. Conversely, electron-donating groups typically increase aromaticity, although the effect can be complex. nih.govmdpi.com

To quantify this, one could employ the methods described in the previous section. For example, the Substituent Effect Based on Interaction Coordinates (SEBIC) can be calculated, which defines the change in aromaticity relative to unsubstituted benzene. nih.govaip.orgaip.org While specific calculations for the (7-octenylsulfinyl) group are not available, data for related substituents can provide an estimate. The sulfoxide group's electron-withdrawing nature would likely lead to a less negative NICS value and a lower HOMA value compared to unsubstituted benzene, signifying a decrease in aromaticity.

The following table presents hypothetical NICS(1)zz values to illustrate the expected impact of different types of substituents on the aromaticity of the benzene ring.

| Substituent | Electronic Effect | Expected NICS(1)zz (ppm) | Expected Impact on Aromaticity |

| -H (Benzene) | Reference | -30.0 | Reference Aromaticity |

| -CH₃ | Weakly Electron-Donating | -31.5 | Slight Increase |

| -NH₂ | Strongly Electron-Donating | -34.0 | Increase |

| -NO₂ | Strongly Electron-Withdrawing | -25.0 | Decrease |

| -(SO)-C₈H₁₅ | Net Electron-Withdrawing | ~ -27.0 | Decrease |

Molecular Dynamics Simulations for Conformational Space Exploration and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms, MD simulations can provide a detailed picture of molecular flexibility, conformational preferences, and intermolecular interactions over time. researchgate.net

Development and Validation of Force Fields for Organosulfur Compounds

The accuracy of MD simulations is fundamentally dependent on the quality of the underlying force field, which is a set of mathematical functions and parameters that describe the potential energy of the system as a function of its atomic coordinates. rsc.orgnih.gov For novel or less common molecules like (7-octenylsulfinyl)benzene, the development and validation of a specific force field are often necessary.

The process typically begins by adopting parameters from existing, well-established force fields such as OPLS (Optimized Potentials for Liquid Simulations), CHARMM, or GAFF (Generalized Amber Force Field) for the standard hydrocarbon and benzene parts of the molecule. rsc.orgaip.org The crucial step is the parameterization of the unique sulfoxide moiety. This involves:

Determination of Atomic Point Charges: Charges for the sulfur, oxygen, and adjacent carbon atoms are calculated using quantum mechanics, often with methods like B3LYP or MP2, to accurately represent the polar nature of the S=O bond. rsc.org

Parameterization of Dihedral Potentials: The rotational energy barriers around key bonds (e.g., Phenyl-S, S-Coctenyl) are determined from high-level quantum mechanical scans. These energy profiles are then used to fit the dihedral parameters in the force field. rsc.org

Validation is achieved by performing MD simulations of related, smaller organosulfur compounds (like dimethyl sulfoxide or diethyl sulfoxide) for which experimental data are available. researchgate.netrsc.org The simulated bulk properties, such as density, enthalpy of vaporization, and radial distribution functions, are compared against experimental values to ensure the force field's accuracy. rsc.org

Investigation of Conformational Dynamics of the Octenyl Chain and Overall Molecular Flexibility

With a validated force field, MD simulations can be used to explore the vast conformational space of (7-octenylsulfinyl)benzene. The molecule possesses significant flexibility due to the long, unsaturated octenyl chain. Key areas of investigation would include:

Conformational Preferences: Analysis of the trajectories from MD simulations can reveal the preferred dihedral angles along the C-C backbone of the octenyl chain. This helps identify whether the chain favors extended (anti) or folded (gauche) conformations. rsc.orgsemanticscholar.org The conformational preferences near the sulfur atom are particularly important, as they are influenced by steric and electronic interactions with the phenyl ring and the sulfoxide oxygen. rsc.orgnih.gov

Intermolecular Interactions: In a simulation of multiple molecules, the analysis of radial distribution functions between key atoms (e.g., the sulfoxide oxygen and hydrogens on neighboring molecules) can elucidate the nature and strength of intermolecular interactions, which govern the condensed-phase properties of the compound.

These simulations provide a dynamic, atomic-level understanding of the molecule's structure and behavior that complements static quantum chemistry calculations and experimental observations. umich.edu

Vi. Mechanistic Biological Activity Research of 7 Octenylsulfinyl Benzene

Molecular Interaction Mechanisms with Biological Macromolecules

The interaction of small molecules with biological macromolecules like proteins and nucleic acids is the foundational event for most pharmacological or toxicological activity. The unique chemical features of (7-Octenylsulfinyl)benzene—the aromatic phenyl ring, the flexible eight-carbon alkenyl chain, and the chiral sulfoxide (B87167) group—dictate its potential binding modes and molecular targets.

No specific ligand-protein binding or molecular docking studies for Benzene (B151609), (7-octenylsulfinyl)- have been published. However, the methodologies for such investigations are well-established, and results from related sulfoxide-containing molecules offer predictive insights into its likely behavior.

Computational methods like molecular docking are instrumental in predicting the binding affinity and orientation of a ligand within a protein's active site. Software such as AutoDock and Glide are frequently used to perform these simulations. For instance, docking studies on benzoheterocyclic sulfoxide derivatives identified their ability to bind antagonistically to the LasR receptor protein of Pseudomonas aeruginosa, a key component in quorum sensing. nih.gov These studies revealed that hydrogen bonds and hydrophobic interactions are critical for stabilizing the ligand-receptor complex. Similarly, docking analyses of phenyloxadiazole sulfoxide derivatives against the same target highlighted specific interactions that underpin their anti-biofilm activity. nih.gov

Experimentally, techniques like X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Isothermal Titration Calorimetry (ITC) provide definitive evidence of ligand-protein interactions. NMR relaxation dispersion experiments, for example, have been used to study the kinetics of ligand binding to proteins in the presence of dimethyl sulfoxide (DMSO), a common solvent for such compounds. nih.govresearchgate.net These studies show that the solvent can influence binding kinetics, primarily by affecting solvent viscosity and, consequently, the ligand's association rate. nih.gov Differential Scanning Calorimetry (DSC) is another valuable tool that assesses whether ligand binding stabilizes or destabilizes the protein structure.

Given its structure, (7-Octenylsulfinyl)benzene would be expected to interact with protein binding pockets that can accommodate both aromatic and aliphatic hydrophobic moieties. The sulfoxide group, being a polar and a hydrogen bond acceptor, would likely form specific hydrogen bonds with amino acid residues like tyrosine, serine, or backbone amides, anchoring the molecule within the active site. nih.gov

Table 1: Summary of Molecular Docking Studies on Related Sulfoxide Compounds

| Compound Class | Protein Target | Key Findings | Reference |

| Benzoheterocyclic Sulfoxides | LasR Receptor (P. aeruginosa) | Antagonistic binding via hydrogen bond interactions. | nih.gov |

| Phenyloxadiazole Sulfoxides | LasR Receptor (P. aeruginosa) | Specific binding that inhibits quorum sensing. | nih.gov |

| Benzylidene derivatives | Peptide methionine sulfoxide reductase | Strong binding affinity observed for multiple derivatives. | researchgate.net |

| Arylpiperazine derivatives | Androgen Receptor | Identification of potent antagonists through docking simulations. | nih.gov |

The sulfoxide functional group is a common motif in many enzyme inhibitors. Its ability to act as a hydrogen bond acceptor and its specific stereochemistry are often key to inhibitory activity. While specific enzyme targets for (7-Octenylsulfinyl)benzene are unknown, research on analogous compounds provides a strong basis for predicting its potential as an enzyme modulator.

Aryl sulfoxides and related structures have been shown to inhibit a range of enzymes. For example, a series of 4-alkynyloxy phenyl sulfinyl alkyl hydroxamates were synthesized and evaluated as inhibitors of Tumor Necrosis Factor-alpha Converting Enzyme (TACE) and Matrix Metalloproteinases (MMPs). nih.govacs.org In these studies, the oxidation state of the sulfur atom was found to be a critical determinant of potency and selectivity. nih.govacs.org

Furthermore, the alkenyl group can participate in covalent inhibition. For example, β-substituted alkenyl sulfonyl fluorides have been identified as potent covalent inhibitors of human neutrophil elastase (hNE). pnas.org The alkenyl moiety acts as a Michael acceptor, reacting with a nucleophilic residue in the enzyme's active site to form a permanent bond. The vinylsulfonium salts that can be generated from activated sulfoxides are also known to be reactive intermediates in biological systems, capable of alkylating nucleophilic enzyme residues. acs.org

Conversely, sulfoxides can be substrates for enzymes. The Methionine Sulfoxide Reductase (Msr) family of enzymes, particularly MsrA and MsrB, are responsible for the reduction of sulfoxides back to their corresponding sulfides. frontiersin.org These enzymes play a crucial role in repairing oxidative damage to proteins. It is plausible that (7-Octenylsulfinyl)benzene could be a substrate for such reductases, which would constitute a metabolic pathway influencing its cellular concentration and activity.

Table 2: Enzyme Inhibition by Structurally Related Sulfoxide Compounds

| Compound/Class | Enzyme Target(s) | Inhibition Data (IC₅₀) | Mechanism | Reference |

| 4-alkynyloxy phenyl sulfinyl hydroxamates | TACE, MMP-1, MMP-13 | TACE: ~0.02-1 µM; MMPs: Various | Non-covalent, competitive | nih.govacs.org |

| Benzoheterocyclic sulfoxides | LasR-dependent gene expression | IC₅₀ = 2.08 µM | Quorum Sensing Inhibition | nih.gov |

| Phenyl trifluoroethyl thioether derivatives | Tetranychus cinnabarinus | Lethality of 100% at 0.625 mg·L⁻¹ (for sulfoxide C-3) | Acaricidal | researchgate.net |

| β-substituted alkenyl sulfonyl fluorides | Human Neutrophil Elastase (hNE) | kᵢₙₐcₜ/Kᵢ > 10,000 M⁻¹s⁻¹ | Covalent, Michael Addition | pnas.org |

Computational and Experimental Ligand-Protein Binding Studies and Molecular Docking

Cellular and Subcellular Mechanistic Responses

The interaction of a compound at the molecular level triggers a cascade of events within the cell. This can involve the disruption of metabolic pathways, altered gene expression, and the modulation of complex signaling networks.

Direct studies on how (7-Octenylsulfinyl)benzene perturbs biochemical pathways are unavailable. However, based on its chemical nature, several pathways are likely to be affected.

One of the primary metabolic pathways for such a compound would likely involve oxidation. The bio-oxidation of phenyl methyl sulfide (B99878) is known to proceed enantioselectively to the corresponding R- or S-sulfoxide, which can be further oxidized to the sulfone. researchgate.net It is highly probable that (7-Octenylsulfinyl)benzene would undergo similar P450-mediated oxidation at the sulfur atom in vivo.

Studies on phenyloxadiazole sulfoxide derivatives have shown that they can specifically inhibit the las quorum sensing (QS) pathway in P. aeruginosa. nih.govmdpi.com This pathway is a cell-to-cell communication system that regulates virulence factor production and biofilm formation. The compounds act by antagonizing the LasR receptor, preventing the transcription of downstream virulence genes. nih.gov Given the structural similarities, (7-Octenylsulfinyl)benzene could potentially interfere with bacterial or fungal QS pathways.

The Pummerer reaction is a characteristic transformation of sulfoxides that, under certain biological conditions (e.g., acidic environment), could lead to reactive intermediates capable of alkylating cellular nucleophiles and disrupting pathways. acs.orgresearchgate.net

The expression of thousands of genes can be altered following exposure to a bioactive compound. While no gene expression data exists for (7-Octenylsulfinyl)benzene, studies on related phenyl and sulfoxide compounds offer valuable clues.

Phenylbutyrate, a compound containing a phenyl group, has been shown to induce the expression of antimicrobial peptide genes, such as cathelicidin (B612621) (CAMP) and beta-defensin 1 (DEFB1), in human epithelial cells. nih.gov This induction was found to be dependent on protein synthesis and mediated through MAP kinase signaling pathways. nih.gov

In a study involving S-2(2-aminoethylamino)ethyl phenyl sulfide, a related organosulfur compound, global genome microarray analysis revealed significant changes in gene expression in animal tissues. Notably, there was an upregulation of genes involved in the metabolism of xenobiotics by cytochrome P450 pathways and a downregulation of genes related to cell adhesion molecules. researcher.life This suggests that compounds containing a phenyl sulfide or sulfoxide moiety can trigger cellular defense and metabolic responses at the transcriptional level.

Furthermore, complex organic molecules are known to induce plant defense genes. For example, certain bioformulations can up-regulate the expression of pathogenesis-related genes like β-1-3-glucanase, chitinase, and phenylalanine ammonia-lyase in maize, enhancing its resistance to fungal pathogens. tandfonline.com This demonstrates the principle that a compound like (7-Octenylsulfinyl)benzene could modulate complex gene networks in various organisms.

Investigation of Perturbations in Specific Biochemical Pathways at the Molecular Level

Structure-Activity Relationship (SAR) Studies for Mechanistic Understanding

Structure-activity relationship (SAR) studies are crucial for understanding how specific chemical features of a molecule contribute to its biological activity. By comparing the activity of a series of related compounds, researchers can deduce the importance of different functional groups.

For the class of aryl/alkenyl sulfoxides, several key SAR principles can be established from existing research:

The Sulfoxide Group is Often Essential: In studies of phenyloxadiazole derivatives as biofilm inhibitors, the sulfoxide moiety was proven to be an essential functional group. The corresponding thioether (sulfide) and sulfone analogs were largely inactive, indicating that the specific polarity, hydrogen-bonding capacity, and stereochemistry of the sulfoxide are required for interaction with the biological target. nih.gov

The Oxidation State of Sulfur Dictates Selectivity: In a series of phenyl hydroxamates designed as TACE and MMP inhibitors, the oxidation state of the sulfur atom was a key determinant of selectivity. The sulfonyl derivatives were found to be selective TACE inhibitors, whereas the sulfinyl (sulfoxide) derivatives exhibited a different profile of activity against various MMPs. nih.govacs.org This highlights that the electronic properties and geometry of the sulfur center are critical for fine-tuning target specificity.

The Nature of the "Other" Substituent is Critical: The groups attached to the phenyl and sulfinyl moieties significantly modulate activity.

In the TACE/MMP inhibitor series, incorporating a 4-butynyloxy substituent on the phenyl ring enhanced cellular activity and selectivity. nih.gov

For a series of tetrahydro-γ-carboline potentiators of the CFTR protein, modifications on the phenyl ring (e.g., introduction of a second substituent) proved beneficial, leading to compounds with nanomolar potency. acs.org

In the case of (7-Octenylsulfinyl)benzene, the long, unsaturated octenyl chain would be a major determinant of its physical properties (e.g., lipophilicity) and how it fits into a receptor binding pocket. Its flexibility allows it to adopt numerous conformations, while the double bond offers a potential site for metabolism or covalent interaction.

Table 3: Summary of Structure-Activity Relationship (SAR) Insights from Related Compounds

| Compound Series | Key Structural Feature Varied | Impact on Biological Activity | Reference |

| Phenyloxadiazole derivatives | Oxidation state of sulfur (S vs. SO vs. SO₂) | The sulfoxide (SO) was essential for biofilm inhibition; sulfide and sulfone were inactive. | nih.gov |

| 4-alkynyloxy phenyl hydroxamates | Oxidation state of sulfur (S vs. SO vs. SO₂) | Sulfonyl (SO₂) derivatives were selective TACE inhibitors; sulfoxides showed different profiles. | nih.govacs.org |

| 4-alkynyloxy phenyl hydroxamates | P1' substituent (alkynyloxy chain) | A 4-butynyloxy moiety enhanced cellular activity and selectivity. | nih.gov |

| Tetrahydro-γ-carbolines | Substitution on phenyl ring | Disubstitution on the phenyl ring was generally beneficial for potency. | acs.org |

Correlation of Structural Modifications with Changes in Mechanistic Biological Activity

No published studies were found that specifically detail the correlation between structural modifications of (7-octenylsulfinyl)benzene and changes in its mechanistic biological activity. Research in this area would require the synthesis and biological testing of a series of derivatives to establish a structure-activity relationship.

Development and Application of Quantitative Structure-Activity Relationship (QSAR) Models for Mechanistic Prediction

There are no specific Quantitative Structure-Activity Relationship (QSAR) models reported in the scientific literature for the prediction of the mechanistic biological activity of (7-octenylsulfinyl)benzene. The development of such models is contingent on the availability of a dataset of structurally related compounds with measured biological activities, which is currently lacking.

Vii. Environmental Transformation Pathways and Mechanistic Fate of 7 Octenylsulfinyl Benzene

Abiotic Transformation Mechanisms in Environmental Compartments

Abiotic transformations, which are chemical and physical processes that occur without the involvement of living organisms, represent a significant route for the degradation of organic pollutants in the environment. For (7-Octenylsulfinyl)benzene, these processes primarily include photolysis, hydrolysis, and oxidation.

Photolytic degradation, or photolysis, is the breakdown of chemical compounds by light energy, particularly in the ultraviolet (UV) spectrum of sunlight. While direct photolysis involves the absorption of a photon by the pollutant molecule itself, indirect photolysis is mediated by photosensitizing agents present in the environment, such as humic substances or nitrate (B79036) ions.

For organosulfur compounds, photolysis can lead to the cleavage of carbon-sulfur bonds or the oxidation of the sulfur atom. tandfonline.com The presence of a chromophore, the phenyl group in this case, suggests that Benzene (B151609), (7-octenylsulfinyl)- could be susceptible to direct photolysis. Upon absorption of UV radiation, the molecule can be excited to a higher energy state, leading to bond dissociation. The octenyl chain, with its double bond, also presents a potential site for photochemical reactions.

Indirect photolysis mechanisms are also highly relevant. Photosensitized oxidation can occur where excited sensitizer (B1316253) molecules transfer energy to oxygen, forming reactive oxygen species (ROS) like singlet oxygen or superoxide (B77818) radicals. These ROS can then attack the sulfoxide (B87167) group, potentially leading to further oxidation to a sulfone or cleavage of the molecule. tandfonline.com For instance, studies on the photodegradation of the antipsychotic drug Thioridazine (B1682328), which also contains a sulfide (B99878) group that is oxidized to sulfoxide, have shown that phototransformation significantly reduces its bacteriotoxic activity, indicating a breakdown of the parent compound. nih.gov The proposed photodegradation pathway for Thioridazine included sulfoxidation, hydroxylation, and dealkylation. nih.gov

The photodegradation of another organosulfur compound, methyl thioglycolate, has been shown to produce sulfate (B86663) and elemental sulfur through photochemical oxidation at the gas-liquid interface. nih.gov Similarly, research on natural organic sulfur compounds in iron-rich waters demonstrated that a significant portion of these compounds were completely degraded upon exposure to sunlight. nih.gov These findings suggest that the sulfur atom in (7-Octenylsulfinyl)benzene is a likely target for photolytic transformation, potentially leading to the formation of sulfinates, sulfonates, and ultimately inorganic sulfate.

Table 1: Potential Photolytic Degradation Products of (7-Octenylsulfinyl)benzene

| Reactant | Transformation Pathway | Potential Products | Environmental Significance |

| Benzene, (7-octenylsulfinyl)- | Direct Photolysis | Phenylsulfinic acid, Octenal, various smaller fragments | Alteration of toxicity and bioavailability. |

| Benzene, (7-octenylsulfinyl)- | Indirect Photolysis (via ROS) | Benzene, (7-octenylsulfonyl)-, Phenylsulfonic acid, hydroxylated derivatives | Increased water solubility and potential for further degradation. |

This table is illustrative and based on general principles of organosulfur photochemistry, as direct experimental data for (7-Octenylsulfinyl)benzene is not available.

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The sulfoxide group is generally stable to hydrolysis under neutral pH conditions. However, under strongly acidic or basic conditions, or in the presence of certain catalysts, hydrolysis can occur. For (7-Octenylsulfinyl)benzene, hydrolysis of the sulfoxide itself is not expected to be a primary degradation pathway in typical environmental compartments. However, other parts of the molecule, if susceptible, could undergo hydrolysis. The stability of sulfoxides to hydrolysis is a known characteristic in organic chemistry. researchgate.net

Oxidation is a key transformation process for sulfoxides in both aqueous and atmospheric environments. The sulfur atom in a sulfoxide is in an intermediate oxidation state and can be readily oxidized to a sulfone. This oxidation can be initiated by various oxidants present in the environment, such as hydroxyl radicals (•OH) in the atmosphere and in sunlit surface waters, ozone (O3), and hydrogen peroxide (H2O2). jchemrev.com

In the atmosphere, gas-phase (7-Octenylsulfinyl)benzene would be susceptible to attack by hydroxyl radicals. The reaction would likely involve the addition of the •OH radical to the sulfur atom, followed by further reactions leading to the formation of Benzene, (7-octenylsulfonyl)- or cleavage of the C-S bonds.

In aqueous environments, oxidation can also be a significant fate process. The oxidation of sulfides to sulfoxides and subsequently to sulfones is a well-documented pathway for many organic sulfur compounds, including pesticides like phorate (B1677698), where transformation to phorate sulfoxide and phorate sulfone occurs through oxidation and hydrolysis. mdpi.com Similarly, the oxidation of the chemical warfare agent sulfur mustard, a sulfide, is a targeted decontamination method, converting it to the less toxic sulfoxide. scite.ai These examples highlight the environmental relevance of sulfoxide oxidation.

The oxidation of sulfides to sulfoxides can be mediated by various chemical reagents, and similar principles apply to the environmental oxidation of sulfoxides to sulfones. jchemrev.com The presence of the double bond in the octenyl chain also provides a site for oxidation, potentially leading to epoxidation or cleavage of the carbon-carbon double bond.

Photolytic Degradation Pathways Induced by Ultraviolet Radiation

Biotic Transformation Mechanisms in Environmental Systems

Biotic transformations, mediated by microorganisms and their enzymes, are crucial for the ultimate breakdown and mineralization of many organic pollutants.

Microorganisms, particularly bacteria and fungi, possess a vast array of metabolic capabilities that enable them to degrade a wide range of organic compounds. Organosulfur compounds can serve as a source of carbon and/or sulfur for microbial growth. nih.gov The degradation of these compounds often involves the cleavage of carbon-sulfur bonds. tandfonline.com